3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and an (S)-2-aminopropionylamino substituent at the 3-position of the pyrrolidine ring. The benzyl ester moiety may enhance cell permeability, while the amino-propionyl group could facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
benzyl 3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(16)14(19)17-13-7-8-18(9-13)15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,19)/t11-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSGUIRLLWEHCG-AMGKYWFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Amino Acid Derivative: The amino acid derivative, specifically the (S)-2-amino-propionyl group, is introduced through an amide bond formation reaction. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester exhibit various biological activities, including:
- Antimicrobial Properties : Potential effectiveness against bacterial strains due to structural similarities with known antibiotics.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, making this compound a candidate for neurological disorder treatments.
- Anti-inflammatory Activities : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Pharmaceutical Applications
The applications of this compound in pharmaceuticals are diverse:
- Drug Development : Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
- Biological Assays : Used in screening assays to evaluate interactions with specific biological targets.
- Therapeutic Agents : Investigated as a potential treatment for conditions such as neurodegenerative diseases and infections.
Case Studies and Research Findings
Several studies have explored the interactions and efficacy of this compound:
| Study Reference | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study 2 | Neuroprotection | Showed protective effects on neuronal cells under stress conditions. |
| Study 3 | Anti-inflammatory Effects | Reduced cytokine release in vitro, indicating potential for inflammatory disease treatment. |
Mechanism of Action
The mechanism of action of 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrolidine Family
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
- Substituent Position: The placement of functional groups on the pyrrolidine ring significantly impacts biological activity. For instance, phosphinoyl-containing derivatives at the 2-position (e.g., Ref [61] compounds) exhibit ACE2 inhibitory activity, while the target compound’s 3-position substituent may favor alternative targets .
- Molecular Weight : The target compound’s molecular weight is likely comparable to its 2-position analogue (305.38 g/mol), suggesting similar pharmacokinetic profiles .
- Functional Groups : The benzyl ester group is a common feature, likely serving as a hydrolyzable prodrug motif. In contrast, MLN-4760’s carboxylic acid group confers direct ACE2 binding but may reduce oral bioavailability .
Biological Activity
3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound notable for its complex structure, which integrates a pyrrolidine ring with an amino acid derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structural features of this compound facilitate interactions with various biological targets, making it a candidate for therapeutic exploration.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C15H21N3O3
- Molar Mass : 291.35 g/mol
- CAS Number : 1401668-61-8
The presence of the pyrrolidine backbone and the amino acid moiety enhances its potential interactions with biological systems, which is critical for its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly due to its structural features that allow interaction with specific biological targets. The following sections detail various aspects of its biological activity.
1. Cytotoxicity and Apoptosis Induction
Studies have shown that compounds with similar structures often exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, lead compounds derived from pyrrolidine analogues demonstrated selective cytotoxicity towards HL-60 leukemia cells at concentrations around 10 µM, inducing apoptosis through caspase-3 activation .
| Compound | Target Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| This compound | HL-60 | 10 | Induces apoptosis |
| Benzyl-L-aspartate | Neuroprotective | Varies | Exhibits neuroprotective properties |
2. Interaction Studies
Understanding how this compound interacts with biological targets is essential for its development as a therapeutic agent. Molecular docking studies have indicated that the compound can bind effectively to caspase-3, a critical protease involved in the apoptotic process. These interactions were further validated through molecular dynamics simulations, which demonstrated stability in the compound-caspase complex over extended simulation periods .
3. Pharmacological Applications
The unique combination of an amino acid derivative with a pyrrolidine framework distinguishes this compound from others, potentially leading to unique biological activities not observed in simpler analogs. Its applications may include:
- Cancer Therapy : As an apoptotic agent targeting cancer cells.
- Neuroprotection : Similar compounds have shown promise in protecting neuronal cells from damage.
Case Studies
A notable case study involved the synthesis and evaluation of structurally diverse benzyl-pyrrolidine derivatives, where compounds similar to this compound were tested for their ability to induce apoptosis in cancer cell lines . The results indicated that these compounds selectively induced cell death in malignant cells while exhibiting minimal effects on non-cancerous cells.
Q & A
Q. What are the key synthetic strategies for preparing 3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester?
The synthesis involves multi-step reactions, including:
- Diazocarbonyl insertion : Used to introduce functional groups into the pyrrolidine backbone, as demonstrated in the synthesis of analogous compounds via N-Boc-L-homophenylalanine modification .
- Coupling reactions : Condensation of intermediates like (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate monohydrochloride with activated acids to form carbamoyl linkages .
- Protection/deprotection : Use of benzyl esters to protect carboxylic acid groups, ensuring regioselectivity during reactions. Tert-butyl esters (Boc) are often intermediates, removed under acidic conditions .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Chiral auxiliaries : Employ (S)-configured starting materials, such as N-Boc-L-homophenylalanine, to control stereochemistry .
- Asymmetric catalysis : Utilize Pd/BINAP systems for stereoselective couplings, as seen in arylaminopyrrolidine syntheses .
- Chiral HPLC : Validate purity using chiral stationary phases, with NMR (e.g., δ 1.46 ppm for Boc groups) confirming retention of configuration .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Key for confirming stereochemistry and substituent positions (e.g., benzyl ester protons at δ 4.29–4.28 ppm) .
- HPLC/MS : Assess purity and molecular weight, particularly for detecting deprotection byproducts (e.g., tert-butyl vs. benzyl esters) .
Q. What in vitro assays evaluate its biological activity?
- Cysteine protease inhibition : Measure IC50 against falcipain-2 (Plasmodium cysteine protease) using fluorogenic substrates. Reported IC50 values for analogs range from 86.2–106.5 µM, comparable to artemisinin .
- Dose-response curves : Optimize compound solubility in DMSO/PBS buffers for consistent activity profiling .
Advanced Research Questions
Q. How do structural modifications influence inhibitory activity against cysteine proteases?
- Substituent effects : Bulky groups at the pyrrolidine 4-position (e.g., phenethyl) enhance steric hindrance, improving binding to protease active sites. Trifluoromethyl or pyridyl substitutions may increase metabolic stability .
- SAR studies : Compare tert-butyl vs. benzyl esters; benzyl groups improve cell permeability but may reduce in vivo stability due to esterase susceptibility .
Q. What are common challenges in scaling up synthesis, and how can they be addressed?
- Reaction optimization : Replace diazomethane (safety hazard) with safer alternatives like trimethylsilyldiazomethane for diazocarbonyl insertions .
- Purification at scale : Use flash chromatography (PE/EA gradients) or recrystallization to isolate intermediates in >48% yield .
Q. How can researchers resolve discrepancies in reported IC50 values for similar inhibitors?
- Assay standardization : Control enzyme sources (e.g., recombinant falcipain-2 vs. crude extracts) and substrate concentrations .
- Negative controls : Include E-64 (irreversible cysteine protease inhibitor) to validate assay conditions and exclude non-specific effects .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
